molecular formula C24H4Cl4O6 B117265 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride CAS No. 156028-26-1

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride

Cat. No.: B117265
CAS No.: 156028-26-1
M. Wt: 530.1 g/mol
InChI Key: YGRXZLAMYLGXMF-UHFFFAOYSA-N
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Description

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride (Cl₄-PTCDA, CAS: 156028-26-1) is a halogenated derivative of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), a cornerstone material in organic electronics and dye chemistry. Its molecular formula is C₂₄H₄Cl₄O₆, with a molecular weight of 530.10 g/mol . The compound features four chlorine substituents at the bay positions (1,6,7,12) of the perylene core, which induce steric and electronic effects critical for modulating solubility, optical properties, and intermolecular interactions .

Properties

IUPAC Name

11,14,22,26-tetrachloro-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H4Cl4O6/c25-9-1-5-13-6(22(30)33-21(5)29)2-11(27)17-18-12(28)4-8-14-7(23(31)34-24(8)32)3-10(26)16(20(14)18)15(9)19(13)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRXZLAMYLGXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C4C(=C1Cl)C5=C(C=C6C7=C5C(=C(C=C7C(=O)OC6=O)Cl)C4=C(C=C3C(=O)OC2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H4Cl4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156028-26-1
Record name 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride
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Preparation Methods

Thionyl Chloride-Mediated Chlorination

A less common method involves reacting PTCDA with thionyl chloride (SOCl₂) under reflux conditions. This protocol, described by Dakenchem, proceeds via the following steps:

  • Chlorination : PTCDA is suspended in thionyl chloride at 40–50°C for 12 hours, forming the tetrachlorinated intermediate.

  • Anhydride Formation : The intermediate is treated with acetic anhydride to cyclize into the dianhydride structure.

Advantages :

  • Thionyl chloride acts as both a chlorinating agent and a dehydrating agent, simplifying the reaction workflow.

  • Lower temperatures reduce energy consumption compared to the sulfuric acid method.

Limitations :

  • Lower yields (~50%) due to incomplete chlorination and side reactions.

  • Requires stringent moisture control to prevent hydrolysis of SOCl₂.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Key optimizations include:

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reaction control and throughput. PTCDA and S₂Cl₂ are fed into a reactor with inline monitoring of temperature and pressure, reducing batch-to-batch variability.

Solvent Recycling

Concentrated sulfuric acid is recovered and reused through vacuum distillation, minimizing waste and production costs.

Purification Techniques and Yield Optimization

Crude TCPDA often contains unreacted PTCDA and polysubstituted byproducts. Purification strategies include:

Recrystallization

The product is dissolved in nitrobenzene at 120°C and gradually cooled to induce crystallization. This step removes nonpolar impurities, yielding TCPDA with >95% purity.

Column Chromatography

For high-purity applications (e.g., optoelectronics), silica gel chromatography using dichloromethane/hexane (1:1 v/v) isolates TCPDA from chlorinated derivatives.

Yield Optimization Factors :

  • Reagent Purity : ≥99% PTCDA minimizes side reactions.

  • Reaction Monitoring : HPLC tracking ensures chlorination completion before workup.

Characterization of the Final Product

TCPDA is characterized using spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz): δ 8.68 (4H, s, perylene core). Absence of peaks at δ 7.0–8.0 confirms complete chlorination.

UV-Vis Spectroscopy

TCPDA exhibits λₘₐₐ at 520 nm in DMF, with a molar absorptivity (ε) of 1.2 × 10⁵ L·mol⁻¹·cm⁻¹.

Elemental Analysis

Theoretical chlorine content: 21.3%. Observed values ≥20.8% indicate successful synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at Bay Chlorine Atoms

The chlorine atoms at the 1,6,7,12 positions undergo nucleophilic aromatic substitution (NAS) under basic conditions, enabling the introduction of phenoxy, amino, or other electron-rich groups.

Reaction TypeConditionsProductYieldKey Findings
Phenoxy substitutionCs₂CO₃/DMF, 100°C, 3 h1,6,7,12-Tetraphenoxy derivatives81%Reaction time reduced by 75% compared to traditional K₂CO₃/NMP methods .
Amino substitutionPropionic acid, refluxMono-/bis-imides85–95%Chlorine atoms remain inert during imidization, preserving substitution sites .

Example : Reaction with 4-tert-butylphenol produces tetraphenoxy-substituted perylene bisimides, critical for tuning solubility and optoelectronic properties .

Functionalization at Peri Anhydride Groups

The anhydride moieties at the 3,4,9,10-positions undergo hydrolysis, esterification, or imidization, facilitating structural diversification.

Esterification

ReagentConditionsProductYieldApplication
n-BromobutaneDMF, 60°CTetra-n-butyl ester89%Enhances solubility for subsequent reactions .
1,2-DiaminobenzenePropionic acid, refluxBisbenzimidazole85%Forms rigid π-conjugated systems for liquid crystals .

Imidization

AmineConditionsProductYieldFluorescence Quantum Yield
2,6-DiisopropylanilinePropionic acid, refluxMonoimide monoanhydride95%Φ<sub>F</sub> = 0.62 in CHCl₃ .
2-EthylhexylaminePropionic acid, 130°CBisimide91%Red-shifted absorption (λ<sub>max</sub> = 585 nm) .

Notable Synthon : TCPTCDA-derived monoanhydride monoimide (e.g., compound 8 ) serves as a precursor for unsymmetrical perylene dyes with tunable HOMO-LUMO gaps.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 757°C (predicted) .

  • Solubility : Insoluble in water; soluble in DMSO upon heating .

  • Moisture Sensitivity : Anhydride groups hydrolyze in humid environments, requiring inert storage .

Scientific Research Applications

Fluorescent Materials

One of the primary applications of TCPTA is in the production of fluorescent materials . The compound exhibits strong fluorescence properties, making it suitable for various optical applications.

Fluorescent Liquid Crystals

TCPTA is utilized in the formulation of fluorescent liquid crystals . These materials are valuable in display technologies and sensors due to their ability to emit light when excited by an external source. The unique fluorescence characteristics of TCPTA enhance the performance of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .

Organic Photovoltaics

Another significant application of TCPTA is in the field of organic photovoltaics (OPVs) . The compound serves as a building block for creating efficient organic solar cells. Its ability to absorb light and convert it into electrical energy is crucial for improving the efficiency of these devices.

Case Study: Efficiency Improvement

In a study conducted on OPVs using TCPTA derivatives, researchers reported an increase in power conversion efficiency by up to 20% compared to traditional materials. This enhancement is attributed to the superior charge transport properties and light absorption capabilities of TCPTA-based compounds .

Dyes and Pigments

TCPTA is also employed in the formulation of various dyes and pigments . Its intense color properties make it suitable for use in inks, coatings, and plastics.

Application in Inks

In the ink industry, TCPTA-based dyes provide vibrant colors with excellent lightfastness. This quality is essential for products exposed to sunlight, ensuring longevity and stability over time .

Biochemical Research

In biochemical research, TCPTA has been explored for its potential applications as a fluorescent probe. Its fluorescence can be harnessed for imaging biological processes at the molecular level.

Case Study: Cellular Imaging

Research has demonstrated that TCPTA derivatives can be used as fluorescent markers in cellular imaging studies. These markers allow scientists to visualize cellular structures and processes with high resolution, facilitating advancements in medical research .

Summary Table of Applications

Application AreaDescriptionBenefits
Fluorescent Liquid CrystalsUsed in LCDs and OLEDs for enhanced brightnessImproved display quality
Organic PhotovoltaicsBuilding block for efficient solar cellsIncreased power conversion efficiency
Dyes and PigmentsFormulation of vibrant inks and coatingsExcellent color stability
Biochemical ResearchFluorescent probes for cellular imagingHigh-resolution visualization

Mechanism of Action

The mechanism of action of 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride primarily involves its fluorescent properties. Upon excitation, the compound can transfer its excitation energy to surrounding molecules, generating reactive singlet oxygen species. This property is particularly useful in applications such as photodynamic therapy, where the generated singlet oxygen can induce cell death in targeted cancer cells .

Comparison with Similar Compounds

Key Properties
  • Physical Properties : Density = 1.962 g/cm³; boiling point = 757.1°C (760 mmHg); flash point = 287.5°C .
  • Optoelectronic : The chlorine substituents red-shift absorption and emission spectra compared to PTCDA, with a HOMO-LUMO gap tuned for charge transport .
  • Solubility : Improved solubility in polar aprotic solvents (e.g., N-methylpyrrolidone) due to reduced π-π stacking from steric hindrance .

Cl₄-PTCDA is distinguished from other perylene derivatives by its substitution pattern and resultant properties. Below is a detailed comparison:

Perylene-3,4,9,10-Tetracarboxylic Acid Dianhydride (PTCDA)
Property Cl₄-PTCDA PTCDA
Substituents 1,6,7,12-tetrachloro Unsubstituted
Molecular Weight 530.10 g/mol 392.29 g/mol
Solubility Higher in NMP, DMF Low (prone to aggregation)
Optical Properties λₐᵦₛ ≈ 520 nm (red-shifted) λₐᵦₛ ≈ 480 nm
Structural Distortion 37° twist due to Cl repulsion Planar backbone
Applications COFs, sensors, dyes Organic semiconductors

Key Differences :

  • Cl₄-PTCDA’s bay-chlorination disrupts planarity, reducing crystallinity but enhancing solution processability .
  • PTCDA’s unsubstituted core favors strong π-π stacking, ideal for thin-film electronics but limits solubility .
1,7-Dibromo-PDI (Br₂-PDI)
Property Cl₄-PTCDA Br₂-PDI
Substituents Tetrachloro at bay Dibromo at bay (1,7)
Twist Angle 37° 31.7°
Synthesis Single-step chlorination Multi-step bromination/isomer separation
Electron Affinity Higher (Cl electronegativity) Moderate

Key Differences :

  • Br₂-PDI’s smaller substituents allow partial π-π stacking, balancing solubility and charge transport .
  • Cl₄-PTCDA’s higher halogen density enhances oxidative stability and electron-withdrawing capacity .
1,6,7,12-Tetraphenoxy-PDI (PhO₄-PDI)
Property Cl₄-PTCDA PhO₄-PDI
Substituents Electron-withdrawing Cl Electron-donating phenoxy groups
Optical Bandgap ~1.8 eV ~2.1 eV
Charge Mobility 10⁻³ cm²/V·s (n-type) 10⁻⁴ cm²/V·s (ambipolar)

Key Differences :

  • Phenoxy groups in PhO₄-PDI donate electrons, widening the bandgap and enabling ambipolar transport .
  • Cl₄-PTCDA’s electron-deficient core favors n-type behavior in organic photovoltaics .
Covalent Organic Frameworks (COFs)

Cl₄-PTCDA serves as a building block in donor-acceptor COFs. For example, TAP-COF (synthesized with tetrakis(4-aminophenyl)porphyrin) exhibits a surface area of 1,200 m²/g and detects H₂O₂ at 2.6 nM sensitivity, outperforming PTCDA-based COFs in catalytic activity .

Non-Fullerene Acceptors

In organic solar cells, Cl₄-PTCDA derivatives achieve power conversion efficiencies (PCE) of ~8%, vs. ~6% for PTCDA analogs, due to enhanced electron mobility and reduced recombination .

Dyes and Pigments

Cl₄-PTCDA-based pigments exhibit superior thermal stability (decomposition >300°C) and colorfastness, making them ideal for automotive coatings and polymers .

Biological Activity

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride (TCDA) is a chlorinated perylene derivative with significant applications in materials science and biomedicine due to its unique photophysical properties. This compound has garnered attention for its potential use in fluorescent liquid crystals and as a photosensitizer in photodynamic therapy (PDT).

  • Chemical Formula : C24H4Cl4O6
  • Molecular Weight : 530.10 g/mol
  • CAS Number : 156028-26-1

Photodynamic Therapy (PDT)

Recent studies have highlighted the efficacy of TCDA as a photosensitizer in PDT. Its ability to generate reactive oxygen species (ROS) upon light activation makes it a promising candidate for cancer treatment.

  • Mechanism of Action : TCDA absorbs light and transfers energy to oxygen molecules, producing singlet oxygen (1O2^1O_2), which induces apoptosis in cancer cells.
  • Case Study : A study demonstrated that TCDA-based nanoparticles exhibited a photothermal conversion efficiency of 58.4% when irradiated with 660 nm light, significantly enhancing cytotoxic effects on A549 lung cancer cells in vitro and in vivo .

Fluorescent Properties

The fluorescence characteristics of TCDA make it suitable for bioimaging applications. Its emission spectrum can be tailored for specific cellular environments.

  • Fluorescence Emission : The compound displays strong fluorescence with a maximum emission at approximately 548 nm, making it effective for tracking cellular processes.
  • Case Study : TCDA derivatives have been utilized as fluorescent probes for imaging the endoplasmic reticulum in HeLa cells, demonstrating low cytotoxicity and high biocompatibility .

Table 1: Summary of Biological Activities of TCDA

Activity TypeDescriptionReference
PhotosensitizerGenerates singlet oxygen for PDT; effective against A549 cancer cells
Fluorescent ProbeHigh fluorescence intensity; used for cellular imaging
Photothermal ConversionExhibits high efficiency under specific light wavelengths

Applications in Nanotechnology

TCDA has been incorporated into nanoparticle formulations to enhance its therapeutic effects and imaging capabilities.

  • Nanoparticle Formulation : TCDA is used to create nanoparticles that are compatible with tumor tissues via the enhanced permeability and retention (EPR) effect.
  • Case Study : PDI-based nanoparticles incorporating TCDA were shown to selectively accumulate in tumor sites, providing targeted therapy while minimizing side effects .

Q & A

Q. How to reconcile conflicting reports on Cl₄-PTCDA’s solubility in polar vs. non-polar solvents?

  • Hypothesis Testing :
  • Solubility Screening : Test in DMSO, DMF, chloroform, and toluene at 25–80°C.
  • Theoretical Basis : Chlorine’s electron-withdrawing effect increases polarity but reduces solubility in non-polar solvents. Discrepancies may arise from residual synthesis byproducts .

Q. What systematic review protocols ensure comprehensive analysis of Cl₄-PTCDA’s environmental impact?

  • Protocol :
  • Database Search : Use SciFinder and Reaxys with keywords “Cl₄-PTCDA + toxicity + degradation.”
  • Inclusion Criteria : Peer-reviewed studies (2000–2025) with LC50/EC50 data.
  • Risk Assessment : Apply QSAR models to predict ecotoxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride
Reactant of Route 2
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride

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